molecular formula C25H25N3O2 B4059793 7-{(4-ethoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol

7-{(4-ethoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol

Cat. No. B4059793
M. Wt: 399.5 g/mol
InChI Key: HKGVFHKMOBAOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{(4-ethoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinoline derivative that has shown promise in various fields, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

Src Kinase Inhibition

Quinolinecarbonitriles, which share structural similarities with the specified compound, have been prepared and evaluated as Src kinase inhibitors. Their potent activity is attributed to specific substituent groups, demonstrating the potential of quinoline derivatives in targeting kinase-related pathways, possibly offering insights into cancer therapy and other diseases where Src kinase plays a crucial role (Wu et al., 2006).

Antimicrobial Activity

Quinolone derivatives have been synthesized and tested for antibacterial activity, showcasing the utility of quinoline cores in developing new antibacterial agents. The structure-activity relationship studies of these compounds provide a foundation for the design of novel drugs to combat resistant bacterial strains (Hagen et al., 1990).

Synthesis of Heterocyclic Compounds

The versatility of quinolinol derivatives in synthesizing a wide range of heterocyclic compounds is evident from research involving N-acyl derivatives. These studies not only expand the chemical repertoire of quinoline-based compounds but also open up new avenues for the development of drugs and materials with tailored properties (Waly & el-Ablack, 2015).

Antimicrobial and Antifungal Properties

Compounds derived from quinolinol have demonstrated significant antimicrobial and antifungal activities, suggesting their potential as leads in the development of new treatments for infectious diseases. Their synthesis and biological evaluation underline the importance of quinoline derivatives in medicinal chemistry (Vartale et al., 2013).

properties

IUPAC Name

7-[(4-ethoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-4-30-20-13-10-18(11-14-20)23(28-22-7-5-6-16(2)26-22)21-15-12-19-9-8-17(3)27-24(19)25(21)29/h5-15,23,29H,4H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGVFHKMOBAOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-{(4-ethoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
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7-{(4-ethoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
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7-{(4-ethoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
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7-{(4-ethoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
Reactant of Route 5
7-{(4-ethoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
Reactant of Route 6
7-{(4-ethoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol

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